![molecular formula C9H11NO2 B1452340 3-(2-Methyl-pyridin-3-YL)-propionic acid CAS No. 70580-36-8](/img/structure/B1452340.png)
3-(2-Methyl-pyridin-3-YL)-propionic acid
Overview
Description
3-(2-Methyl-pyridin-3-YL)-propionic acid, or 3MPA for short, is a compound of interest in the field of scientific research. It is a type of organic acid that is used in various laboratory experiments and has a wide range of applications.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Research has focused on the synthesis and structural characterization of compounds related to 3-(2-Methyl-pyridin-3-YL)-propionic acid. For example, studies have detailed the synthesis, crystalline structures, and intermolecular interactions of related pyridine and pyrazole derivatives, highlighting their potential in material science and organic synthesis (Di, 2010), (Amadio et al., 2012).
Catalytic Activities
- Certain derivatives of 3-(2-Methyl-pyridin-3-YL)-propionic acid have been examined for their catalytic properties, particularly in reactions like the Suzuki-Miyaura coupling, which is fundamental in the development of pharmaceuticals and organic materials (Amadio et al., 2012).
Material Science and Photoluminescence
- Some studies have delved into the photoluminescent properties of compounds related to 3-(2-Methyl-pyridin-3-YL)-propionic acid, exploring their potential applications in material science and sensor technology. These investigations reveal how structural modifications can impact photoluminescent behavior and offer pathways to new types of fluorescent materials (Savita et al., 2021).
Environmental and Sensor Applications
- Research has also explored the use of pyridine derivatives in environmental applications, such as the selective removal of anionic dyes from aqueous solutions. This work highlights the potential of these compounds in water treatment and pollution control, demonstrating high uptake capacities and excellent selectivity for anionic dyes (Yu et al., 2021).
Molecular Interactions and Supramolecular Chemistry
- The study of 3-(2-Methyl-pyridin-3-YL)-propionic acid derivatives extends into supramolecular chemistry, where their molecular interactions, crystal structures, and potential for forming complex architectures are examined. These investigations contribute to the understanding of molecular assembly processes and the design of advanced materials (Zhu et al., 2014).
properties
IUPAC Name |
3-(2-methylpyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNITMMYDMHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-pyridin-3-YL)-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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